

# Tautomerism in 4-Chloro-1H-indazole-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 4-Chloro-1H-indazole-3-carbaldehyde

**Cat. No.:** B022588

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An In-Depth Technical Guide to the Tautomerism in **4-Chloro-1H-indazole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Indazole scaffolds are cornerstones in medicinal chemistry, valued for their diverse biological activities.<sup>[1]</sup> The inherent tautomerism of the indazole ring system, however, presents a critical challenge in drug design and development, as different tautomers can exhibit distinct physicochemical and pharmacological properties.<sup>[2]</sup> This technical guide provides a comprehensive examination of the tautomeric phenomena in **4-Chloro-1H-indazole-3-carbaldehyde** (CAS: 102735-85-3), a substituted indazole with significant potential as a synthetic intermediate. We will explore the structural nuances of its potential tautomers, detail the theoretical and experimental methodologies for their characterization, and analyze the factors governing their equilibrium. This document serves as a rigorous scientific resource, integrating foundational principles with advanced analytical protocols to empower researchers in their structural elucidation and drug development endeavors.

## The Landscape of Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, exhibits annular prototropic tautomerism due to the mobility of a proton between its two nitrogen atoms.<sup>[3][4]</sup> This results in an equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.

- 1H-Indazole: This tautomer features a benzenoid structure and is generally the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[3][5][6] Its greater stability is often attributed to its aromatic character.[7]
- 2H-Indazole: This tautomer possesses a quinonoid-like structure. While typically less stable than the 1H form, the energy difference can be small, and its population can be influenced by substitution, solvent effects, and intermolecular interactions.[7][8]

The position of this tautomeric equilibrium is of paramount importance as it dictates the molecule's hydrogen bonding capabilities, dipole moment, and ultimately, its interaction with biological targets.

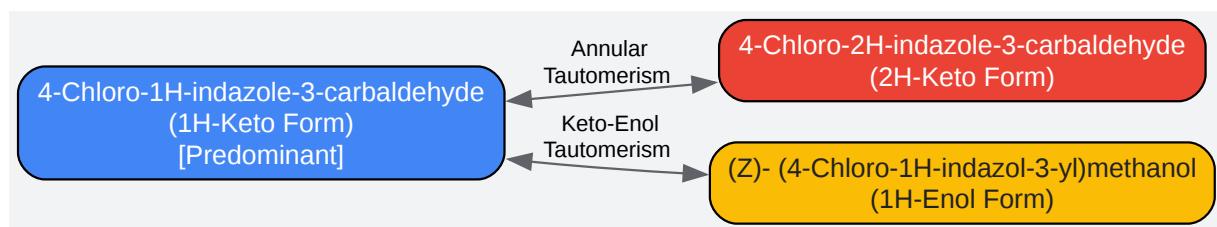
## Potential Tautomers of 4-Chloro-1H-indazole-3-carbaldehyde

For **4-Chloro-1H-indazole-3-carbaldehyde**, the tautomeric landscape is potentially more complex than that of the parent indazole. In addition to the primary annular tautomerism, the presence of the 3-carbaldehyde group introduces the possibility of keto-enol tautomerism.[9]

The principal tautomeric forms to consider are:

- 1H-indazole (Keto form): The canonical **4-Chloro-1H-indazole-3-carbaldehyde**. This is expected to be the predominant tautomer.
- 2H-indazole (Keto form): The 4-Chloro-2H-indazole-3-carbaldehyde, the less stable annular tautomer.
- 1H-indazole (Enol form): A potential enol tautomer involving the aldehyde group, which would result in a C=C double bond and an adjacent hydroxyl group. The stability of this form is generally low for simple aldehydes but can be influenced by intramolecular hydrogen bonding.[9]

The equilibrium between these forms dictates the compound's chemical identity and reactivity.

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Caption: Potential tautomeric forms of 4-Chloro-indazole-3-carbaldehyde.

## Theoretical and Computational Analysis

Predicting the most stable tautomer is a crucial first step in characterization. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides robust tools for estimating the relative energies of tautomers.[8][10][11]

## Methodology for Computational Analysis

A typical workflow involves:

- Structure Optimization: The geometry of each potential tautomer is optimized to find its lowest energy conformation.
- Energy Calculation: Single-point energy calculations are performed on the optimized structures using high-level theoretical methods and basis sets (e.g., B3LYP/6-31G\*\*).[8]
- Thermodynamic Analysis: Frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to obtain thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
- Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Studies on related indazole derivatives consistently show that the 1H-tautomer is more stable than the 2H-tautomer by several kcal/mol.[6][7] The enol form of the aldehyde is generally expected to be significantly less stable than the keto form unless stabilized by strong intramolecular hydrogen bonding.[12]

# Experimental Elucidation of Tautomeric Forms

Unambiguous structural determination relies on a suite of spectroscopic and analytical techniques. Each method provides unique insights into the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[\[2\]](#)[\[13\]](#) Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide distinct signatures for 1H- and 2H-indazole isomers.[\[3\]](#)[\[14\]](#)[\[15\]](#)

Key Diagnostic Features:

Nucleus	1H-Indazole Tautomer	2H-Indazole Tautomer	Rationale
<hr/>			
$^1\text{H}$ NMR			
N-H Proton	Broad signal, typically $>13$ ppm <a href="#">[2]</a>	Absent	The presence of a broad, downfield N-H signal is characteristic of the 1H tautomer. <a href="#">[2]</a>
H-3 Proton	$\sim 8.1$ ppm (for unsubstituted) <a href="#">[2]</a>	More deshielded, $\sim 8.4$ ppm <a href="#">[2]</a>	The H-3 proton in the 2H isomer experiences a different electronic environment, leading to a downfield shift. <a href="#">[2]</a>
<hr/>			
$^{13}\text{C}$ NMR			
C3 and C7a	Distinct chemical shifts	Chemical shifts are significantly different from the 1H isomer	The change in the electronic structure between the benzenoid (1H) and quinonoid (2H) forms dramatically alters the chemical shifts of the carbon atoms at the ring junction. <a href="#">[14]</a> <a href="#">[15]</a>

### Experimental Protocol: $^1\text{H}$ NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **4-Chloro-1H-indazole-3-carbaldehyde** in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred as it can help in observing exchangeable N-H protons.
- Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition: Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Ensure the spectral width is sufficient to observe all signals, including the downfield N-H proton (0-16 ppm).[\[16\]](#)
- Analysis: Integrate all signals and analyze chemical shifts and coupling constants. The presence of a signal above 13 ppm is strong evidence for the 1H-tautomer.[\[2\]](#)

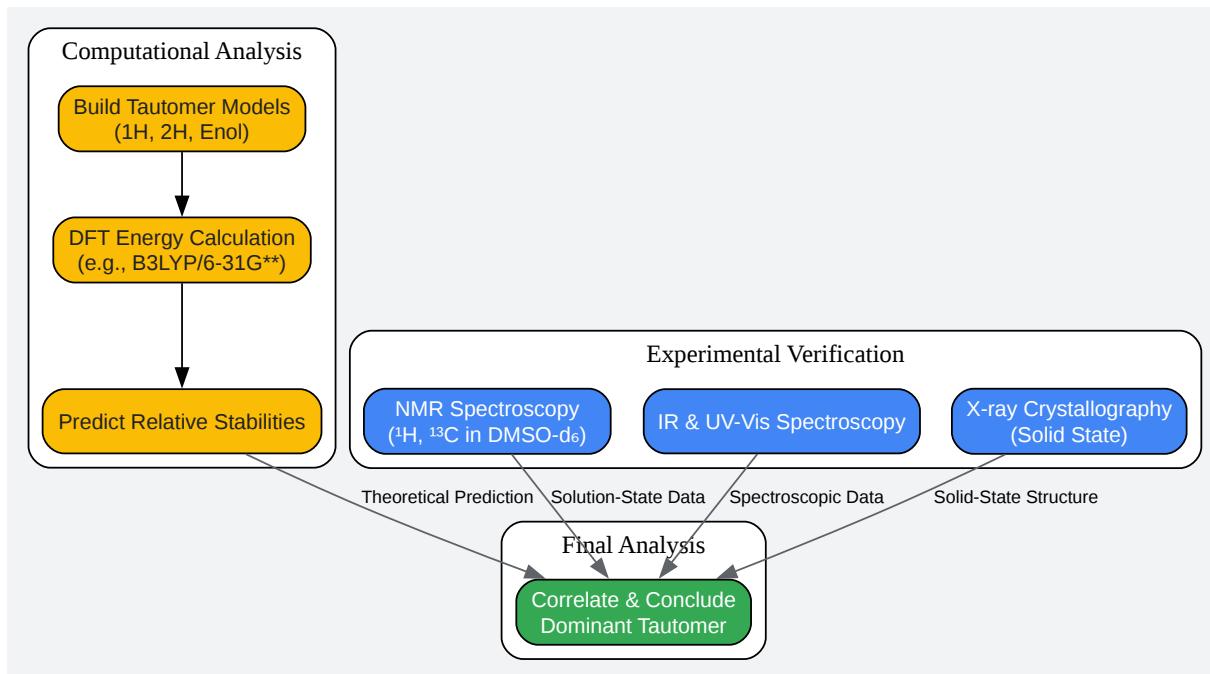
## Infrared (IR) and UV-Vis Spectroscopy

Vibrational and electronic spectroscopy can provide complementary evidence for tautomeric forms.[\[17\]](#)

- IR Spectroscopy: The 1H-tautomer will exhibit a characteristic N-H stretching vibration, typically in the range of 3100-3300 cm<sup>-1</sup>. The C=O stretch of the aldehyde will also be a prominent feature.
- UV-Vis Spectroscopy: The 1H- and 2H-tautomers have different chromophores (benzenoid vs. quinonoid) and will display distinct absorption maxima. The position of these maxima can be sensitive to solvent polarity.[\[17\]](#)

## X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides the definitive structure.[\[17\]](#) It can unambiguously determine the position of the hydrogen atom on the nitrogen ring, confirming which tautomer is present in the crystal lattice. This technique is invaluable for validating the results obtained from solution-state studies and computational models.[\[3\]](#)



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